4-[(5-Bromopyridin-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
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Overview
Description
4-[(5-Bromopyridin-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a complex organic compound with the molecular formula C12H12BrF3N2O2. This compound features a pyrrolidine ring substituted with a bromopyridinyl group and a trifluoromethyl group, making it a molecule of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Bromopyridin-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using high-efficiency catalysts, optimizing reaction conditions such as temperature and solvent, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[(5-Bromopyridin-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromopyridinyl group, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[(5-Bromopyridin-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticonvulsant activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(5-Bromopyridin-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The bromopyridinyl and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: Known for its anticonvulsant activity.
Trifluoromethylphenylpiperazine: Used in the development of anxiolytic drugs.
Uniqueness
4-[(5-Bromopyridin-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a bromopyridinyl group and a trifluoromethyl group on the pyrrolidine ring enhances its potential for diverse applications in research and industry .
Properties
Molecular Formula |
C12H12BrF3N2O2 |
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Molecular Weight |
353.13 g/mol |
IUPAC Name |
4-[(5-bromopyridin-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H12BrF3N2O2/c13-8-1-2-9(18-5-8)3-7-4-17-6-11(7,10(19)20)12(14,15)16/h1-2,5,7,17H,3-4,6H2,(H,19,20) |
InChI Key |
CFCASAKLERXATD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)(C(=O)O)C(F)(F)F)CC2=NC=C(C=C2)Br |
Origin of Product |
United States |
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